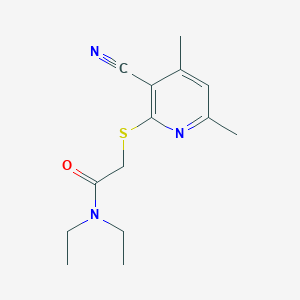![molecular formula C19H17N3O4 B433505 methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate CAS No. 352663-39-9](/img/structure/B433505.png)
methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step reactions. One common method includes the reaction of 5-R-isatins (R = H, CH3), malononitrile, monothiomalonamide (3-amino-3-thioxo-propanamide), and triethylamine in hot ethanol. This reaction yields a mixture of isomeric triethylammonium 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-1’H- and 6’-amino-3’-(aminocarbonyl)-5’-cyano-2-oxo-1,2-dihydro-3’H-spiro[indole-3,4’-pyridine]-2’-thiolates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DMSO-HCl, leading to acidification products.
Substitution: Alkylation reactions occur regioselectively at the sulfur atom when treated with N-aryl α-chloroacetamides and α-bromoacetophenones.
Common Reagents and Conditions
Oxidation: DMSO-HCl system.
Substitution: N-aryl α-chloroacetamides, α-bromoacetophenones.
Major Products Formed
Scientific Research Applications
Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The exact mechanism of action for Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which could involve binding to enzymes or receptors, altering their activity, and subsequently affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides .
- 2’-amino-6’-[(2-aryl-2-oxoethyl)thio]-3’-cyano-2-oxo-1’H-spiro[indoline-3,4’-pyridine]-5’-carboxamides .
Uniqueness
Methyl 6’-amino-5’-cyano-2’-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its spiro linkage and the presence of multiple functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
352663-39-9 |
|---|---|
Molecular Formula |
C19H17N3O4 |
Molecular Weight |
351.4g/mol |
IUPAC Name |
methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carboxylate |
InChI |
InChI=1S/C19H17N3O4/c1-4-9-22-14-8-6-5-7-12(14)19(18(22)24)13(10-20)16(21)26-11(2)15(19)17(23)25-3/h4-8H,1,9,21H2,2-3H3 |
InChI Key |
ULRJXEJPFISKQQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C#N)C(=O)OC |
Canonical SMILES |
CC1=C(C2(C3=CC=CC=C3N(C2=O)CC=C)C(=C(O1)N)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-adamantyl)ethyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B433423.png)

![2-[(2-Chlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B433432.png)
![6-Amino-3-tert-butyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433434.png)
![6-tert-butyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B433435.png)
![6-Amino-3-tert-butyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433437.png)
![6-Amino-3-tert-butyl-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433438.png)
![6-Amino-3-tert-butyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433440.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B433444.png)
![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B433446.png)
![6-Amino-3-tert-butyl-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433447.png)
![6-Amino-3-tert-butyl-4-(3-methyl-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433448.png)
![6-Amino-3-tert-butyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433449.png)
![6-Amino-3-(tert-butyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433451.png)
